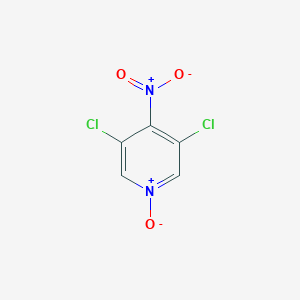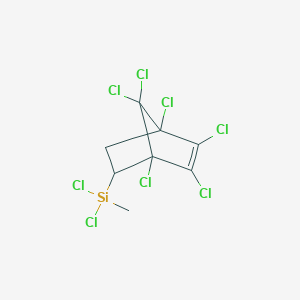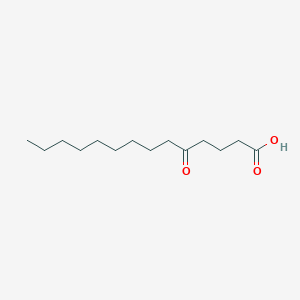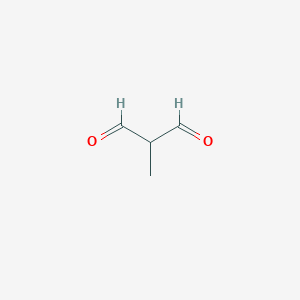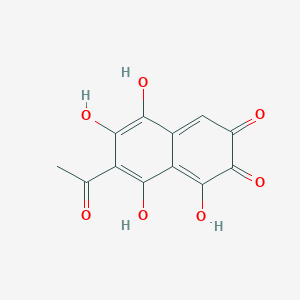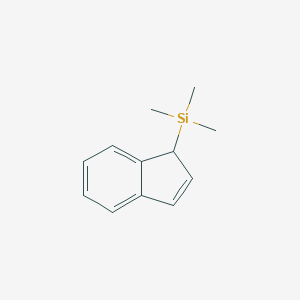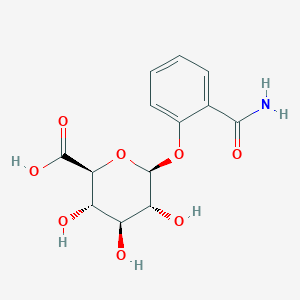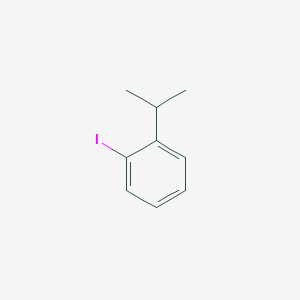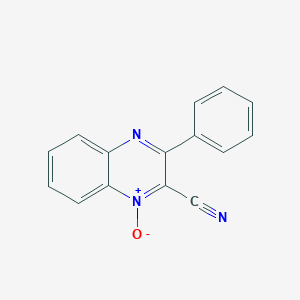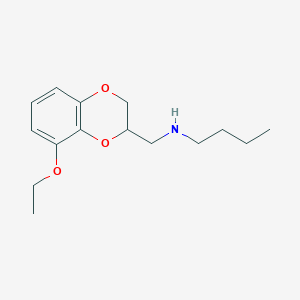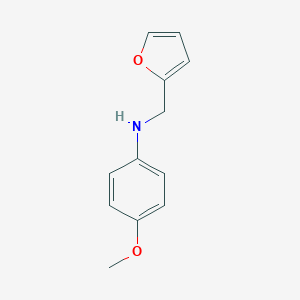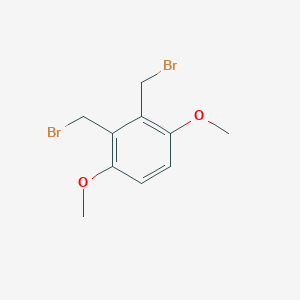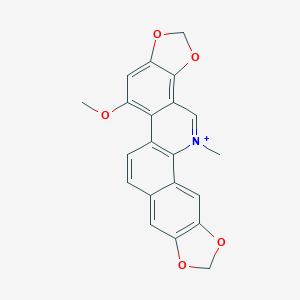
Chelirubine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chelirubine is an alkaloid that is found in the roots of the plant Chelidonium majus, commonly known as greater celandine. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and anti-cancer properties. In recent years, there has been a growing interest in chelirubine due to its potential as a therapeutic agent in various diseases.
Aplicaciones Científicas De Investigación
DNA Fluorescent Probe
Chelirubine, an alkaloid from the Himalayan herb Dicranostigma lactucoides, has been identified as a potential DNA fluorescent probe. It exhibits blue and red luminescence emissions when intercalated with DNA, making it useful for DNA quantification and as a supravital cell probe. The ability of chelirubine molecules to penetrate living cells through the cell membrane is particularly notable (Rájecký et al., 2013).
Structural Studies
The structures of chelirubine have been examined using 2D NMR spectroscopy and mass spectrometry. These studies provide insights into the molecular constitution of chelirubine, contributing to a deeper understanding of its chemical properties and potential applications (Dostál et al., 1998).
Interaction with DNA
Spectral and fluorescence studies of chelirubine, among other alkaloids, have revealed significant changes in their emission spectra in the presence of calf thymus DNA compared to their free form. This suggests potential applications in studying DNA interactions and fluorescence-based detection methods (Urbanová et al., 2009).
Antiproliferative and Apoptotic Activities
Chelirubine has been screened for its antiproliferative and apoptotic activities in cancer and normal cells. It has demonstrated strong antiproliferative effects in vitro, predominantly due to apoptosis. This suggests its potential application in cancer research and therapy (Slaninová et al., 2007).
Enhanced Alkaloid Production
Research has shown that certain culture systems, such as two-phase culture systems, can enhance the production of chelirubine and other alkaloids in cell cultures of Eschscholtzia californica. This has implications for large-scale production and extraction of these compounds for research and therapeutic purposes (Byun et al., 1990).
Propiedades
Número CAS |
18203-11-7 |
|---|---|
Nombre del producto |
Chelirubine |
Fórmula molecular |
C21H16NO5+ |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
15-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene |
InChI |
InChI=1S/C21H16NO5/c1-22-8-14-19(17(23-2)7-18-21(14)27-10-26-18)12-4-3-11-5-15-16(25-9-24-15)6-13(11)20(12)22/h3-8H,9-10H2,1-2H3/q+1 |
Clave InChI |
RNSBFHHWMMKJAM-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
SMILES canónico |
C[N+]1=CC2=C3C(=CC(=C2C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC)OCO3 |
Otros números CAS |
18203-11-7 |
Sinónimos |
chelirubine chelirubine sulfite |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



